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molecular formula C15H17NO5 B8528075 Diethyl 2-(indol-4-yloxy)malonate CAS No. 868947-76-6

Diethyl 2-(indol-4-yloxy)malonate

Cat. No. B8528075
M. Wt: 291.30 g/mol
InChI Key: DXCNQXWUOLNHNI-UHFFFAOYSA-N
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Patent
US07737169B2

Procedure details

A solution of 12 (8.51 g, 20 mmol) in ethanol (250 mL) was mixed with 10% palladium on carbon (1.5 g) and hydrogenated at atmospheric pressure for 1 h until hydrogen uptake ceased. The catalyst was filtered off through a Celite bed and washed with ethanol, and the filtrate was evaporated to give a brown oil. Filtration through flash silica with ethyl acetate-hexanes (3:2) as eluent, followed by trituration with diethyl ether-hexanes at −20° C. gave 8 as white crystals (4.78 g, 82%), mp 52-53° C. (from diethyl ether-hexanes), identical to the material described above.
Name
12
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[O:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][N:12]2C(OCC1C=CC=CC=1)=O)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[NH:12]1[C:13]2[C:9](=[C:8]([O:7][CH:6]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:11]1

Inputs

Step One
Name
12
Quantity
8.51 g
Type
reactant
Smiles
C(C)OC(=O)C(OC1=C2C=CN(C2=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through a Celite bed
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
FILTRATION
Type
FILTRATION
Details
Filtration through flash silica with ethyl acetate-hexanes (3:2) as eluent
CUSTOM
Type
CUSTOM
Details
followed by trituration with diethyl ether-hexanes at −20° C.

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)OC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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